

improving mesoporous carbon drug loading capacity

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Compound Focus: Hexaphenol

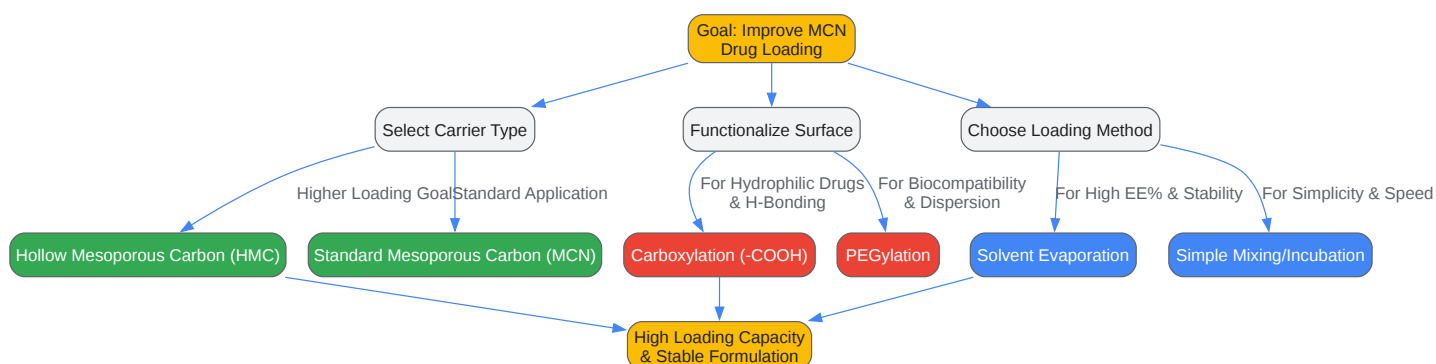
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Strategies to Enhance Drug Loading Capacity

The overall strategy for enhancing drug loading involves selecting the right carbon carrier, chemically functionalizing its surface, and employing effective loading protocols. The following diagram illustrates the decision-making workflow for selecting and optimizing these strategies.



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Quantitative Comparison of Optimization Strategies

The table below summarizes the quantitative impact of different strategies, providing a clear comparison to guide experimental design.

Strategy	Key Parameter Changed	Reported Outcome	Mechanism / Notes
Carrier Morphology [1] [2]	Use of Hollow Mesoporous Carbon (HMC) vs. standard MCN	~ 43% loading efficiency for both Indomethacin and Celecoxib (HMC)	Larger internal void volume in HMC provides more space for drug accommodation.
Surface Functionalization [3]	Carboxylation (introduction of -COOH groups)	EE%: 84% → 99% ; LC%: 41% → 49% (for Bicalutamide)	Enhanced hydrogen bonding and π-π stacking between drug and functionalized carrier.

Strategy	Key Parameter Changed	Reported Outcome	Mechanism / Notes
Surface Functionalization [4]	PEGylation of oxidized MCN (oMCN)	High loading efficiency for Doxorubicin; excellent dispersion & stability.	Improves hydrophilicity and biocompatibility ; prevents aggregation in physiological conditions.
Loading Methodology [1] [2]	Use of solvent evaporation method	High loading efficiency; drug transformed to stable amorphous state .	Confines drug within pores, inhibiting crystallization and enhancing physical stability for over 12 months.

Detailed Experimental Protocols

Protocol 1: Carboxylation of MCNs and Drug Loading

This protocol is adapted from studies that successfully loaded Bicalutamide and demonstrated significantly enhanced loading capacity after carboxylation [3].

- **Step 1: Carboxylation Functionalization**

- Disperse 100 mg of pristine MCNs in 50 mL of hydrogen peroxide (H₂O₂) solution.
- Sonicate the mixture for 4 hours at room temperature.
- Collect the carboxylated MCNs (MCN-COOH) by repeated cycles of centrifugation and washing with deionized water.
- Dry the final product at 100°C.

- **Step 2: Drug Loading via Incubation**

- Disperse 10 mg of MCN-COOH in a suitable buffer (e.g., PBS) under sonication.
- Slowly add a concentrated solution of the drug (e.g., 8 mL of 5 mg/mL Doxorubicin solution [4]) to the nanoparticle dispersion.
- Stir the mixture at room temperature in the dark for 24 hours to allow for drug-carrier interaction.
- Collect the drug-loaded nanoparticles (MCN-COOH/Drug) by centrifugation.
- Wash the pellet to remove any unbound drug and lyophilize to obtain the final product.

- **Verification:** Determine the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) indirectly by measuring the drug concentration in the supernatant using UV-Vis spectroscopy [3].

Protocol 2: Solvent Evaporation Method for Amorphous Drug Formulation

This method is highly effective for creating stable, amorphous formulations of poorly soluble drugs like Indomethacin and Celecoxib [1] [2].

- **Step 1: Drug Incorporation**
 - Dissolve the poorly water-soluble drug in a volatile organic solvent (e.g., ethanol, acetone).
 - Mix the drug solution with the mesoporous carbon carrier (e.g., MCN or HMC) and stir thoroughly to allow the solution to diffuse into the pores.
- **Step 2: Solvent Removal**
 - Evaporate the solvent under reduced pressure using a rotary evaporator.
 - Further dry the sample in an oven or vacuum desiccator to ensure complete solvent removal. This process deposits the drug within the pores in an amorphous state.
- **Verification:** Use Differential Scanning Calorimetry (DSC) to confirm the absence of crystalline drug peaks, indicating successful amorphization [2].

Troubleshooting Common Issues

Problem: Low Drug Loading Efficiency (LE%)

- **Cause 1:** The carrier's pore volume or surface area is too small.
 - **Solution:** Switch to a carrier with a higher specific surface area and pore volume, such as Hollow Mesoporous Carbon (HMC) [1] [2].
- **Cause 2:** Lack of specific interactions between the drug and the carbon surface.
 - **Solution:** Functionalize the MCN surface. Carboxylation introduces -COOH groups that can form hydrogen bonds with compatible drug molecules, significantly improving loading [3].

Problem: Poor Dispersion and Stability in Aqueous Media

- **Cause:** The inherent hydrophobicity of pristine MCNs causes aggregation.
 - **Solution:** Perform surface functionalization. Oxidation (creating oMCN) introduces hydrophilic oxygen-containing groups. Subsequent PEGylation (e.g., with DSPE-mPEG2000) dramatically improves hydrophilicity, dispersion stability, and biocompatibility [4].

Problem: Drug Crystallization and Instability During Storage

- **Cause:** The loaded drug recrystallizes on the carrier's surface or in the pores over time.
 - **Solution:** Use the solvent evaporation method for loading. The nanoconfinement effect of the mesopores effectively inhibits crystal growth, maintaining the drug in a high-energy, readily soluble amorphous form for long periods [1] [2].

Problem: Premature "Burst Release" of Drug

- **Cause:** Weak drug-carrier interaction or drug molecules adsorbed on the external surface.
 - **Solution:** Ensure strong drug-carrier interactions (e.g., via π - π stacking and hydrogen bonding) by selecting appropriate functionalization [3]. Coating with a polymer like PEG can also seal the pores and act as a diffusion barrier, promoting a more sustained release profile [4].

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